molecular formula C21H20ClNO2 B14999162 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B14999162
M. Wt: 353.8 g/mol
InChI Key: VFQVLQGQCKOXGD-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the 4-chlorophenyl group: This step often involves a halogenation reaction where a phenyl group is chlorinated.

    Attachment of the propanamide moiety: This can be done through an amide coupling reaction, where the furan derivative is reacted with 3,5-dimethylphenylamine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving furan derivatives.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid
  • 3-[5-(4-chlorophenyl)furan-2-yl]propanoic acid
  • 3-[5-(4-chlorophenyl)furan-2-yl]butanamide

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide is unique due to the presence of both a furan ring and a propanamide moiety, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-14-11-15(2)13-18(12-14)23-21(24)10-8-19-7-9-20(25-19)16-3-5-17(22)6-4-16/h3-7,9,11-13H,8,10H2,1-2H3,(H,23,24)

InChI Key

VFQVLQGQCKOXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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